1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone
CAS No.: 20618-53-5
Cat. No.: VC6051974
Molecular Formula: C16H15BrOS
Molecular Weight: 335.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20618-53-5 |
|---|---|
| Molecular Formula | C16H15BrOS |
| Molecular Weight | 335.26 |
| IUPAC Name | 1-(4-bromophenyl)-3-(4-methylphenyl)sulfanylpropan-1-one |
| Standard InChI | InChI=1S/C16H15BrOS/c1-12-2-8-15(9-3-12)19-11-10-16(18)13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3 |
| Standard InChI Key | OBKKPHIZZBXJDP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)SCCC(=O)C2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure features a propanone backbone bridging two aromatic rings: a 4-bromophenyl group at position 1 and a 4-methylphenyl sulfanyl group at position 3. The sulfanyl (-S-) linker introduces nucleophilic reactivity, while the bromine atom enhances electrophilic substitution potential. Key molecular properties are summarized in Table 1 .
Table 1: Molecular Properties of 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone
| Property | Value |
|---|---|
| CAS No. | 20618-53-5 |
| Molecular Formula | |
| Molecular Weight | 335.26 g/mol |
| IUPAC Name | 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]propan-1-one |
| SMILES | CC1=CC=C(C=C1)SCCC(=O)C2=CC=C(C=C2)Br |
| InChI Key | WZGDFDKLLHCAOO-UHFFFAOYSA-N |
The bromophenyl group’s electron-withdrawing nature polarizes the ketone group, enhancing its electrophilicity for nucleophilic attacks. Conversely, the methylphenyl sulfanyl moiety contributes steric bulk and moderate electron-donating effects.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons, methyl group, and sulfanyl-linked methylene units. For instance:
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NMR: Methyl protons (4-methylphenyl) resonate at δ 2.35 ppm as a singlet, while the methylene (-CH-S-) groups appear as triplets near δ 3.1–3.3 ppm.
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NMR: The carbonyl carbon (C=O) is observed at δ 198–202 ppm, characteristic of aryl ketones .
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
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Friedel-Crafts Acylation: 4-Bromobenzoyl chloride reacts with propanedithiol to form 3-sulfanylpropan-1-one.
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Thioetherification: The intermediate undergoes nucleophilic substitution with 4-methylthiophenol in the presence of a base (e.g., KCO) to yield the target compound.
Reaction Scheme:
Reactivity Profiles
The compound participates in diverse reactions:
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Oxidation: The sulfanyl group (-S-) oxidizes to sulfonyl (-SO-) under strong oxidizing agents (e.g., HO/AcOH), forming 3-[(4-methylphenyl)sulfonyl]-1-(4-bromophenyl)-1-propanone.
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Nucleophilic Substitution: The bromine atom is susceptible to substitution with amines or alkoxides, enabling derivatization for drug discovery .
Applications in Scientific Research
Intermediate in Organic Synthesis
The compound serves as a precursor for sulfonyl-containing pharmaceuticals. For example, it is used to synthesize kinase inhibitors by replacing the bromine atom with pyridine rings .
Material Science
Its rigid aromatic structure makes it a candidate for liquid crystal polymers. The sulfanyl group improves thermal stability, with decomposition temperatures exceeding 250°C.
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